molecular formula C10H12FN5O4 B010117 2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol CAS No. 19768-92-4

2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

Cat. No. B010117
CAS RN: 19768-92-4
M. Wt: 285.23 g/mol
InChI Key: HBUBKKRHXORPQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol, also known as F-Ara-A, is a nucleoside analogue that has been extensively studied for its potential use in cancer treatment. In

Mechanism Of Action

2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a nucleoside analogue that is incorporated into DNA during replication. Once incorporated, it inhibits DNA synthesis by preventing the formation of phosphodiester bonds between nucleotides. 2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol also induces apoptosis in cancer cells by activating the caspase cascade.

Biochemical And Physiological Effects

2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been shown to have both biochemical and physiological effects. Biochemically, it inhibits DNA synthesis and induces apoptosis in cancer cells. Physiologically, 2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can cause myelosuppression, leading to decreased white blood cell and platelet counts.

Advantages And Limitations For Lab Experiments

One advantage of 2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is its potent antitumor activity. It has been shown to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, and solid tumors. One limitation of 2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol is its myelosuppressive effects, which can limit its use in patients with compromised bone marrow function.

Future Directions

There are several future directions for the study of 2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol. One area of research is the development of new analogues with improved pharmacokinetic properties and reduced toxicity. Another area of research is the combination of 2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol with other chemotherapeutic agents to enhance its antitumor activity. Finally, the use of 2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol in combination with immunotherapy is an area of active research, as it may enhance the immune response against cancer cells.

Synthesis Methods

2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol can be synthesized through a multistep process involving the reaction of 2-fluoroadenine with diacetone-D-glucose. The final product is obtained after several purification steps, including column chromatography and recrystallization.

Scientific Research Applications

2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit DNA synthesis and induce apoptosis in cancer cells. 2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol has also been studied for its antiviral properties, particularly in the treatment of herpes simplex virus and cytomegalovirus infections.

properties

IUPAC Name

2-(6-amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O4/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(19)5(18)3(1-17)20-9/h2-3,5-6,9,17-19H,1H2,(H2,12,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBUBKKRHXORPQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)O)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30274398, DTXSID60860268
Record name Fludarabine Base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-9-pentofuranosyl-9H-purin-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60860268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(6-Amino-2-fluoropurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol

CAS RN

21679-15-2, 21679-14-1, 19768-92-4, 146-78-1
Record name 2-Fluoro Ara-A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=124463
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoro Ara-A
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC108524
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108524
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Fluoroadenosine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30605
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fludarabine Base
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30274398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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